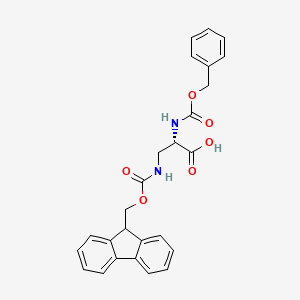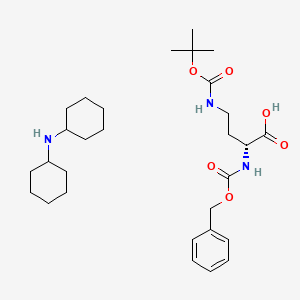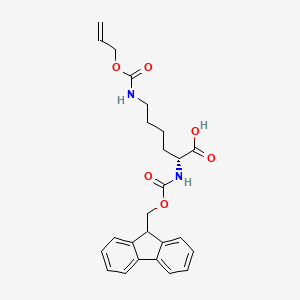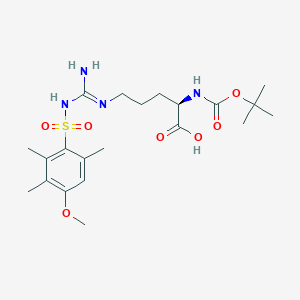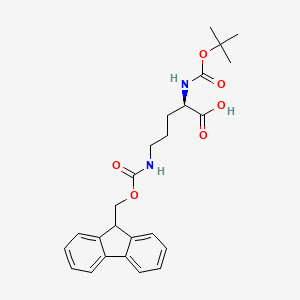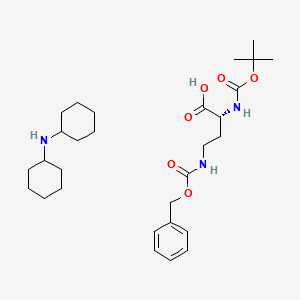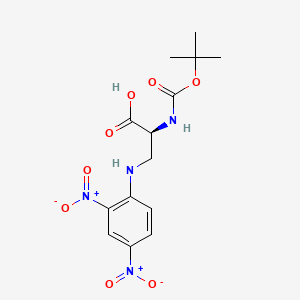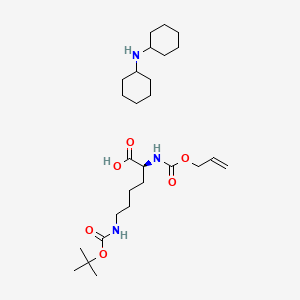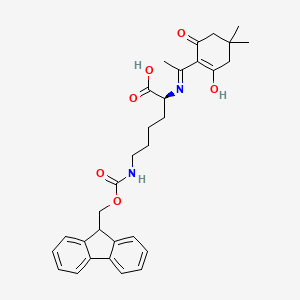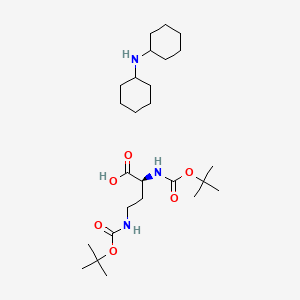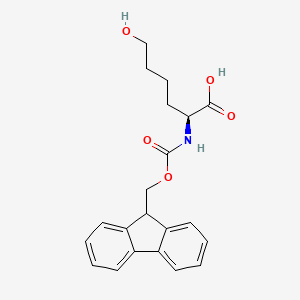
Fmoc-L-Nle(6-OH)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Nle(6-OH)-OH is an amino acid derivative commonly used in peptide synthesis and protein engineering. It is also known as Fmoc-L-Norleucine, Fmoc-L-Nle-OH, and Fmoc-L-Nle(6-OH). It is an important component in the synthesis of peptides, proteins, and other biomolecules. It is also used in the study of protein structure and function, as well as in the development of new drugs. Fmoc-L-Nle(6-OH)-OH has a variety of applications in the field of biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
Insights from Related Scientific Research
While the direct applications of "Fmoc-L-Nle(6-OH)-OH" were not identified, the research involving flavin-containing monooxygenases (FMOs) and their role in drug metabolism and bioactivation presents a relevant context. FMOs are known for oxygenating nucleophilic heteroatom-containing chemicals and drugs, converting them into more polar, excretable metabolites, or sometimes bioactivating them into toxic substances. The study of FMOs highlights the significance of understanding how specific compounds, possibly including "Fmoc-L-Nle(6-OH)-OH," are metabolized in the human body, affecting drug design and discovery (Cashman & Zhang, 2006).
Moreover, the exploration of FMO3, a specific flavin-containing monooxygenase, and its genetic variability offers insights into how individual differences in metabolism might influence the effectiveness and safety of drugs, potentially including those derived or synthesized from "Fmoc-L-Nle(6-OH)-OH" (Yamazaki & Shimizu, 2013).
Wirkmechanismus
Target of Action
The primary target of Fmoc-L-Nle(6-OH)-OH is the amino group in peptide synthesis . The Fmoc group, short for 9-fluorenylmethyloxycarbonyl, is a protective group used in organic synthesis, specifically for the protection of amino groups .
Mode of Action
Fmoc-L-Nle(6-OH)-OH operates by protecting the amino group during peptide synthesis . The Fmoc group is stable under acidic conditions, allowing for selective cleavage of other protective groups such as Boc . The fmoc group can be quickly removed by the action of secondary amines such as piperidine .
Biochemical Pathways
The Fmoc-L-Nle(6-OH)-OH compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it allows for the selective addition and removal of other amino acids in the peptide chain .
Result of Action
The result of the action of Fmoc-L-Nle(6-OH)-OH is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it prevents unwanted reactions and allows for the controlled assembly of the peptide chain .
Action Environment
The action of Fmoc-L-Nle(6-OH)-OH is influenced by the reaction conditions, particularly the presence of secondary amines for the removal of the Fmoc group . The stability of the Fmoc group under acidic conditions also allows for its use in conjunction with other protective groups that are sensitive to acid .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMUBZYLZBKMO-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Nle(6-OH)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


